1-Methyl-1H-indole-2,5-dicarboxylic acid
Description
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-methylindole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-12-8-3-2-6(10(13)14)4-7(8)5-9(12)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI Key |
LDYVHGLVSCDYSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1H-Pyrrole-2,5-dicarboxylic Acid
- Source : Isolated from Phyllanthus emblica and Portulaca oleracea .
- Bioactivity: Inhibits LPS-induced production of inflammatory cytokines (NO, IL-6, TNF-α, MCP-1) in RAW264.7 macrophages via suppression of ERK and JNK pathways .
- Key Difference : The pyrrole core lacks the fused benzene ring of indole, which may reduce π-stacking interactions and alter bioavailability compared to the indole derivative.
1-Aminoindan-1,5-dicarboxylic Acid
- Bioactivity : Acts as a competitive antagonist of metabotropic glutamate receptor 1α (mGluR1α), demonstrating neuroprotective effects in diffuse brain injury models. Reduces cerebral edema and improves neurological outcomes .
- Structural Contrast : The indan scaffold (a bicyclic system) differs from the indole heterocycle, likely influencing receptor binding specificity.
5-Benzyloxy-1H-indole-2-carboxylic Acid
- Synthesis : Derived from methyl 5-benzyloxy-1H-indole-2-carboxylate via alkaline hydrolysis .
- Application : Intermediate in synthesizing indole-fused heterocycles, highlighting the versatility of indole-2-carboxylic acid derivatives in organic synthesis .
Industrial and Materials Science Analogs
Furan-2,5-dicarboxylic Acid (FDCA)
- Source : Produced from biomass-derived 5-hydroxymethylfurfural (HMF) .
- Applications: Substitute for terephthalic acid in bio-based polyesters (e.g., polyethylene furanoate) . Precursor for succinic acid, fuel components, and specialty chemicals .
- Advantage Over Indole Derivative : FDCA’s furan ring and commercial scalability make it superior for sustainable polymer production, whereas the indole analog’s niche may lie in pharmaceuticals.
Thiophene-2,5-dicarboxylic Acid
- Coordination Chemistry : Forms MOFs with lanthanides and transition metals (e.g., Pb²⁺, Cu²⁺), exhibiting luminescent and catalytic properties .
Preparation Methods
Reaction Conditions and Procedure
A representative protocol involves dissolving indole-5-carboxylic acid (1.0 mmol) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere at 0°C. Sodium hydride (1.5 mmol) is added portionwise to deprotonate the indole nitrogen, followed by dropwise addition of methyl iodide (1.5 mmol). The reaction is warmed to room temperature and stirred for 12 hours, achieving an 84% yield of the methylated product.
Critical Parameters :
-
Base Selection : NaH outperforms weaker bases (e.g., K₂CO₃) in achieving complete methylation.
-
Solvent : DMF’s high polarity facilitates reagent solubility but requires rigorous drying to prevent hydrolysis.
-
Temperature : Initial cooling to 0°C minimizes side reactions during base addition.
Fischer Indolization Route
Fischer indolization provides an alternative pathway starting from phenylhydrazines and carbonyl compounds, enabling simultaneous construction of the indole ring and carboxylic acid functionalities.
Classic Acid-Catalyzed Protocol
A traditional synthesis involves condensing 2,5-diketopentane with methylphenylhydrazine in aqueous HCl under reflux. This forms the indole core, followed by oxidation of lateral methyl groups to carboxylic acids using KMnO₄ in acidic conditions. However, this method suffers from moderate yields (50–60%) due to competing decomposition pathways during oxidation.
Ugi Multicomponent Reaction
The Ugi reaction enables convergent synthesis by combining an amine, carbonyl compound, carboxylic acid, and isonitrile in a single pot. For 1-methyl-1H-indole-2,5-dicarboxylic acid, this approach constructs the dicarboxylic acid framework prior to indole cyclization.
Stepwise Assembly
A reported sequence involves:
-
Reacting methylamine with glyoxylic acid and tert-butyl isocyanide to form a bis-amide intermediate.
-
Cyclizing the intermediate via acid-catalyzed intramolecular aldol condensation to generate the indole ring.
-
Hydrolyzing tert-butyl esters using trifluoroacetic acid to reveal carboxylic acid groups.
Advantages :
-
Avoids harsh oxidation steps required in Fischer indolization.
-
Enables modular substitution at C2 and C5 positions through varied isocyanide inputs.
Limitations :
-
Requires protection/deprotection strategies for carboxylic acids, increasing synthetic steps.
-
Overall yields range from 45–55%, necessitating further optimization.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the primary methods:
Challenges and Industrial Considerations
Byproduct Formation
A major challenge in all routes is the formation of N-oxide byproducts during methylation or oxidation. For example, overexposure to NaH in alkylation reactions can lead to deprotonation at C3, triggering unintended ring expansions.
Solvent and Catalyst Recycling
Industrial-scale synthesis prioritizes solvent recovery systems, particularly for DMF, which accounts for 70% of waste mass in alkylation protocols. Recent pilot studies demonstrate that nanofiltration membranes can reclaim >90% of DMF while maintaining reaction efficiency.
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-1H-indole-2,5-dicarboxylic acid, and how can purity be optimized?
Methodological Answer:
- Synthesis Strategy : Use regioselective alkylation of indole precursors followed by carboxylation. For example, start with 1H-indole-2,5-dicarboxylic acid and introduce the methyl group via nucleophilic substitution under anhydrous conditions (e.g., using methyl iodide and a base like NaH in DMF) .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, eluting with EtOAc/hexane gradients) improves purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Validation : Confirm purity using melting point analysis (compare with literature values, e.g., ~260–262°C for structurally similar imidazole analogs) and elemental analysis (C, H, N within ±0.3%) .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of 1-Methyl-1H-indole-2,5-dicarboxylic acid?
Methodological Answer:
- NMR :
- 1H NMR : Look for the methyl group singlet at δ ~3.9 ppm (integration for 3H) and indole NH absence (due to methylation). Carboxylic acid protons (if unesterified) appear as broad peaks at δ ~12–14 ppm .
- 13C NMR : Carboxylic carbons resonate at δ ~165–170 ppm; the methyl group appears at δ ~35–40 ppm .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹, broad) and C=O stretches (~1680–1720 cm⁻¹). Methyl C-H stretches appear at ~2850–2960 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biochemical interactions of 1-Methyl-1H-indole-2,5-dicarboxylic acid?
Methodological Answer:
- DFT Analysis : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps). This predicts reactivity toward nucleophiles or electrophiles (e.g., interactions with enzymes) .
- Molecular Docking : Use software like AutoDock Vina to model binding to target proteins (e.g., cyclooxygenase-2). Parameterize carboxylate groups as deprotonated at physiological pH. Validate docking poses with experimental inhibition assays .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation from DMSO/water. Use SHELXL for refinement .
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., O-H···O between carboxylic groups or N-H···O in the indole ring). Compare with structurally related compounds (e.g., pyridine-2,5-dicarboxylic acid derivatives) to resolve discrepancies .
- Validation : Cross-check Hirshfeld surface analysis (CrystalExplorer) with experimental XRD data to quantify interaction contributions .
Q. What strategies mitigate challenges in synthesizing metal coordination complexes with this ligand?
Methodological Answer:
- Ligand Design : Deprotonate carboxylic acid groups (pH >5) to enhance metal binding. Use bridging ligands (e.g., 2,2′-bipyridine) to stabilize coordination polymers .
- Reaction Conditions : Optimize solvent (e.g., methanol/water mixtures) and temperature (60–80°C) to prevent ligand decomposition. Monitor reaction progress via UV-Vis spectroscopy (metal-ligand charge transfer bands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
